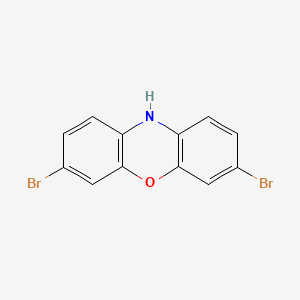

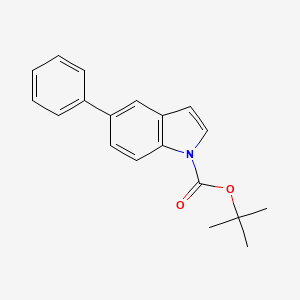

tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Descripción general

Descripción

“tert-Butyl 5-phenyl-1H-indole-1-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives often involves commercially available starting materials and inexpensive reagents via efficient and selective protocols . For example, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocycles

A study by Zhang and Larock (2003) demonstrated the use of tert-butylimines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed intramolecular annulations, yielding various gamma-carboline derivatives. This method facilitates the synthesis of complex heterocycles, crucial in the development of new pharmacological agents (Zhang & Larock, 2003).

Synthesis of Indole Esters

Fritsche, Deguara, and Lehr (2006) described a method for synthesizing tert-butyl esters of indole-5-carboxylic acid, including tert-Butyl 5-phenyl-1H-indole-1-carboxylate. This approach is significant in the synthesis of indole derivatives used in medicinal chemistry and materials science (Fritsche et al., 2006).

Spirocyclic Indoline Lactone Synthesis

Hodges, Wang, and Riley (2004) conducted a study on the synthesis of spirocyclic indoline lactones, utilizing tert-butyl esters including tert-Butyl 5-phenyl-1H-indole-1-carboxylate. This research is vital for developing novel compounds with potential therapeutic applications (Hodges et al., 2004).

Chemical Crystallography

The study by Thenmozhi et al. (2009) focused on the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, providing insights into the molecular structure of related tert-butyl esters. Such structural analyses are crucial in the field of crystallography and materials science (Thenmozhi et al., 2009).

Oxidation Catalysis

Shen et al. (2012) explored the use of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the oxidation of allylic and benzylic alcohols. This catalysis is relevant in organic synthesis and industrial applications (Shen et al., 2012).

Dendrimer Synthesis

Pesak, Moore, and Wheat (1997) reported the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including tert-Butyl 5-phenyl-1H-indole-1-carboxylate. Their work contributes to the field ofpolymer chemistry and the development of novel materials with applications in drug delivery and nanotechnology (Pesak et al., 1997).

Novel Indole Derivatives Synthesis

Akbari and Faryabi (2023) described an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, including derivatives of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, using cross-dehydrogenative coupling. This research advances the field of organic synthesis and the development of novel indole-based compounds (Akbari & Faryabi, 2023).

Study of Molecular Structures

Boraei et al. (2021) focused on the synthesis and structural analysis of triazolyl-indole derivatives, including tert-butyl analogues. Their work contributes to the understanding of molecular structures and interactions, which is critical in the field of molecular design and drug discovery (Boraei et al., 2021).

Hemetsberger-Knittel Reaction Utility

Kondo et al. (1999) explored the utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction for synthesizing ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate derivatives. Their research aids in the development of efficient synthetic routes for indole derivatives (Kondo et al., 1999).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) presented the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrating its utility in dipeptide synthesis and organic transformations. This research is significant for asymmetric synthesis and chiral chemistry (Studer et al., 1995).

Metathesis Reactions in Carbazole Synthesis

Pelly et al. (2005) utilized metathesis reactions for synthesizing ring-fused carbazoles, demonstrating the importance of tert-butyl-2a-methyl-1,2,2a,10c-tetrahydro-6H-cyclobuta[c]furo[3,2-a]carbazole-6-carboxylate in this process. Their work highlights the role of metathesis in the synthesis of complex organic molecules (Pelly et al., 2005).

Nucleophilic Substitutions and Radical Reactions

Jasch, Höfling, and Heinrich (2012) explored the chemical behavior of tert-butyl phenylazocarboxylates, including reactions involving nucleophilic substitutions and radical reactions on the benzene ring. This study is significant for understanding the chemical versatility and reactivity of tert-butyl phenylazocarboxylates, which are essential in synthetic organic chemistry (Jasch et al., 2012).

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may continue to explore new synthesis methods and applications for indole derivatives like “tert-Butyl 5-phenyl-1H-indole-1-carboxylate”.

Propiedades

IUPAC Name |

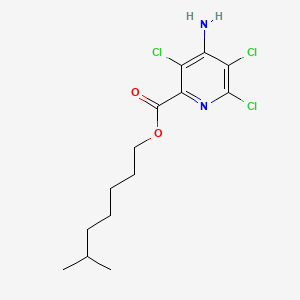

tert-butyl 5-phenylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)20-12-11-16-13-15(9-10-17(16)20)14-7-5-4-6-8-14/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZDNRURPYTDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609136 | |

| Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |

CAS RN |

361457-96-7 | |

| Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)

![N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine](/img/structure/B1602796.png)

![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)

![N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine](/img/structure/B1602800.png)

![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)